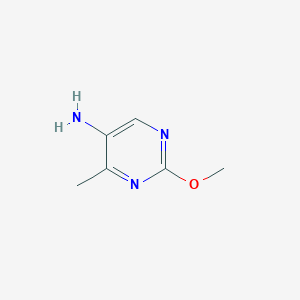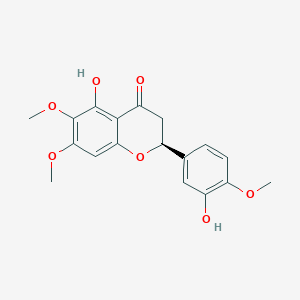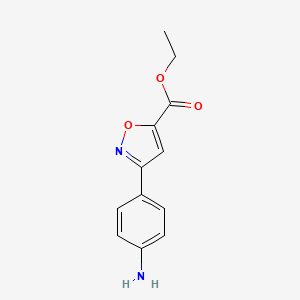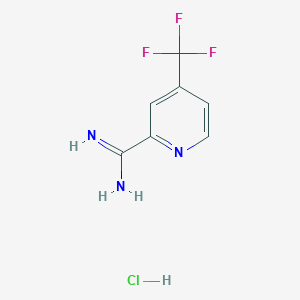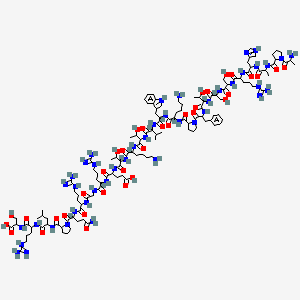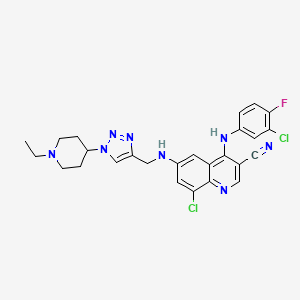
Cot inhibitor-2
Overview
Description
Cot inhibitor-2 is a potent, selective, and orally active inhibitor of the enzyme cot (Tpl2/MAP3K8). It has an IC50 value of 1.6 nM, indicating its high efficacy in inhibiting this enzyme . This compound is known for its ability to inhibit the production of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated human whole blood with an IC50 value of 0.3 μM . This compound is primarily used in scientific research and has shown significant potential in various biological and medical applications.
Mechanism of Action
Target of Action
Cot inhibitor-2 primarily targets the Cot (Tpl2/MAP3K8) kinase . The Cot kinase, also known as Tumor Progression Locus 2 (Tpl2), is a member of the MAP3K family . It plays a crucial role in the activation of the MAPK pathway, which is involved in cell proliferation, differentiation, and apoptosis .
Mode of Action
This compound interacts with its target by inhibiting the kinase activity of Cot (Tpl2/MAP3K8). This inhibition is achieved by blocking the phosphorylation process, which is essential for the activation of the MAPK pathway . The inhibitor has an IC50 value of 1.6 nM, indicating its high potency .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the MAPK/ERK pathway . This pathway is a chain of proteins in the cell that communicates a signal from a receptor on the cell surface to the DNA in the nucleus . By inhibiting Cot, the MAPK/ERK pathway’s activation is reduced, leading to downstream effects such as decreased cell proliferation and increased apoptosis .
Result of Action
The molecular effect of this compound is the inhibition of Cot kinase activity, leading to a decrease in the activation of the MAPK/ERK pathway . On a cellular level, this results in decreased cell proliferation and increased apoptosis . Moreover, this compound has been associated with resistance to RAF inhibition in B-RAF (V600E) cell lines .
Biochemical Analysis
Biochemical Properties
Cot inhibitor-2 plays a crucial role in biochemical reactions by inhibiting the activity of Tpl2/MAP3K8. This enzyme is part of the mitogen-activated protein kinase (MAPK) pathway, which is involved in various cellular processes such as proliferation, differentiation, and inflammation. This compound inhibits the production of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated human whole blood with an IC50 of 0.3 μM . The compound interacts with Tpl2/MAP3K8 by binding to its active site, thereby preventing its phosphorylation and subsequent activation of downstream signaling molecules.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound inhibits the MAPK pathway, leading to reduced production of pro-inflammatory cytokines such as TNF-α . This inhibition results in decreased inflammation and has potential therapeutic applications in inflammatory diseases. Additionally, this compound affects gene expression by downregulating the expression of genes involved in the inflammatory response.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of Tpl2/MAP3K8, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets such as MKK1/2 and ERK1/2, which are key components of the MAPK pathway . By blocking this pathway, this compound reduces the production of pro-inflammatory cytokines and other mediators of inflammation. Furthermore, this compound may also influence gene expression by modulating transcription factors involved in the inflammatory response.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has shown stability under various conditions, with a half-life of several hours in biological systems . Over prolonged periods, this compound maintains its inhibitory effects on Tpl2/MAP3K8 and continues to reduce the production of pro-inflammatory cytokines. Long-term studies have demonstrated that this compound can effectively modulate inflammatory responses without significant degradation or loss of activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits Tpl2/MAP3K8 activity and reduces inflammation without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and gastrointestinal disturbances. It is crucial to determine the optimal dosage to achieve therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with Tpl2/MAP3K8. The compound is metabolized in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the oxidation, reduction, and conjugation of this compound, resulting in the formation of metabolites that are excreted from the body. The metabolic pathways of this compound are essential for its clearance and elimination from the system.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound is absorbed into the bloodstream after oral administration and is distributed to different tissues, including the liver, spleen, and lungs . Within cells, this compound interacts with transporters and binding proteins that facilitate its uptake and localization. The distribution of this compound is crucial for its therapeutic effects, as it needs to reach target tissues to exert its inhibitory action on Tpl2/MAP3K8.
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with Tpl2/MAP3K8 and inhibits its activity . The compound may also localize to other cellular compartments, such as the nucleus, depending on the presence of specific targeting signals or post-translational modifications. The subcellular localization of this compound is essential for its function, as it needs to be in proximity to its target enzyme to exert its inhibitory effects.
Preparation Methods
The synthesis of Cot inhibitor-2 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of large-scale reactors and purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Cot inhibitor-2 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and reaction temperatures ranging from room temperature to elevated temperatures depending on the specific reaction . The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can be further analyzed using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Scientific Research Applications
Cot inhibitor-2 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of the cot enzyme and its effects on various biochemical pathways.
Comparison with Similar Compounds
Cot inhibitor-2 is unique in its high selectivity and potency as an inhibitor of the cot enzyme. Similar compounds include other inhibitors of the MAPK pathway, such as:
- CTK7A
- HIF-2α-IN-8
- Tilorone dihydrochloride
- Glucosamine sulfate
- HIF1-IN-3
- Cryptochlorogenic acid
- Threo-Chloramphenicol-d 6
- Amifostine trihydrate
- Albendazole
- AKBA
- Deferoxamine
- LW6
- PT2399
- PHD2-IN-1
- Dimethyl-bisphenol A
- Ethyl 3,4-dihydroxybenzoate
- HIF-2α-IN-9
- Axl-IN-16
- Roxadustat
- KG-548
- Daprodustat
- 1,4-DPCA ethyl ester
- AKB-6899
- Oltipraz (GMP)
- 7-Hydroxyneolamellarin A
- Molidustat sodium
- Glucosamine-13C6, 15N hydrochloride
- BAY 87-2243
- β,β-Dimethylacrylshikonin
- EZN-2968 .
These compounds vary in their specific targets, mechanisms of action, and therapeutic applications, but they all share the common feature of modulating key signaling pathways involved in inflammation and cellular responses.
Properties
IUPAC Name |
8-chloro-4-(3-chloro-4-fluoroanilino)-6-[[1-(1-ethylpiperidin-4-yl)triazol-4-yl]methylamino]quinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25Cl2FN8/c1-2-36-7-5-20(6-8-36)37-15-19(34-35-37)14-31-18-9-21-25(33-17-3-4-24(29)22(27)10-17)16(12-30)13-32-26(21)23(28)11-18/h3-4,9-11,13,15,20,31H,2,5-8,14H2,1H3,(H,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNZIIMWDVXPGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)N2C=C(N=N2)CNC3=CC4=C(C(=CN=C4C(=C3)Cl)C#N)NC5=CC(=C(C=C5)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25Cl2FN8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657644 | |
| Record name | 8-Chloro-4-(3-chloro-4-fluoroanilino)-6-({[1-(1-ethylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}amino)quinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915363-56-3 | |
| Record name | 8-Chloro-4-(3-chloro-4-fluoroanilino)-6-({[1-(1-ethylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}amino)quinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


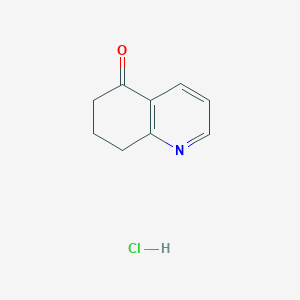
![(1R,2S)-1-(4-Hydroxy-3-methoxyphenyl)-2-[2,6-dimethoxy-4-[(E)-3-hydroxy-1-propenyl]phenoxy]-1,3-propanediol](/img/structure/B3030437.png)
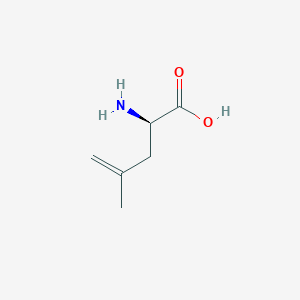
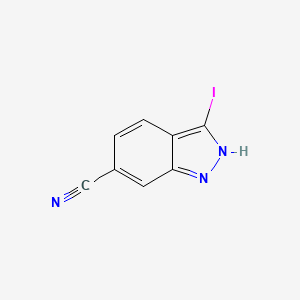
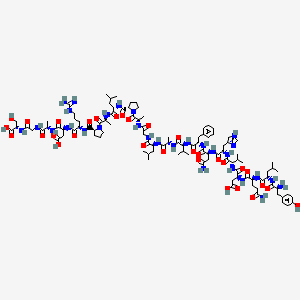
![6-Bromoimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B3030447.png)
